molecular formula C33H35N3O2 B1669874 DC_517

DC_517

Katalognummer: B1669874
Molekulargewicht: 505.6 g/mol
InChI-Schlüssel: BLTONWSCODZCNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DC_517 is a member of the class of carbazoles that is 1,3-di(9H-carbazol-9-yl)propan-2-ol in which the hydroxy group is replaced by a 2-hydroxy-3-[(propan-2-yl)amino]propoxy group. It is a DNA methyltransferase 1 inhibitor (IC50 = 1.7 muM). It has a role as an EC 2.1.1.37 [DNA (cytosine-5-)-methyltransferase] inhibitor, an apoptosis inducer and an antineoplastic agent. It is a member of carbazoles, an ether, a secondary amino compound, a secondary alcohol and a tertiary amino compound.

Biologische Aktivität

DC_517, identified by its CAS number 500017-70-9, is a potent inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme involved in the epigenetic regulation of gene expression through DNA methylation. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to modulate DNA methylation patterns.

PropertyValue
Molecular FormulaC₃₃H₃₅N₃O₂
Molecular Weight505.650 g/mol
Density1.2±0.1 g/cm³
Boiling Point727.9±60.0 °C at 760 mmHg
Flash Point394.0±32.9 °C

This compound functions primarily as a non-nucleoside DNMT1 inhibitor with an IC50 value of 1.7 μM and a dissociation constant (Kd) of 0.91 μM . By inhibiting DNMT1, this compound disrupts the maintenance of DNA methylation, which is crucial for the regulation of gene expression and cellular differentiation. This mechanism positions this compound as a candidate for anticancer therapy, particularly in tumors exhibiting aberrant DNA methylation patterns.

In Vitro Studies

Research has demonstrated that this compound significantly affects cancer cell lines:

  • Cell Proliferation : In studies involving HCT116 (human colon cancer) and Capan-1 (human pancreatic adenocarcinoma) cells, this compound exhibited potent inhibitory effects on cell proliferation across various concentrations (1.25, 2.5, 5, and 10 μM) after treatment durations of 24, 48, and 72 hours .
  • Induction of Apoptosis : The compound also induced dose-dependent apoptotic cell death in HCT116 cells at concentrations ranging from 0 to 3 μM .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound and its analogs have revealed critical insights into their biochemical activity:

  • Analog compounds were synthesized and evaluated for their efficacy against DNMT1.
  • Notably, this compound demonstrated significant selectivity towards DNMT1 compared to other S-adenosyl-L-methionine (SAM)-dependent protein methyltransferases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Biochemical Assays : A comprehensive analysis of this compound's inhibitory effects on DNMT1 was performed using enzymatic assays that measured catalytic activity across different concentrations .
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations indicated favorable profiles for analogs derived from this compound, suggesting potential for oral bioavailability and therapeutic application in clinical settings .

Wissenschaftliche Forschungsanwendungen

Inhibition of Tumor Growth

Research indicates that DC_517 treatment significantly inhibits the growth of cancer cells by inducing cell cycle arrest. For instance, studies have shown that this compound-treated cells exhibit increased populations in the G0/G1 phase and decreased S phase cells, leading to reduced proliferation rates . This effect has been documented in various cancer types, including leukemia and solid tumors.

Epigenetic Reprogramming

This compound is utilized to explore the role of DNA methylation in tumorigenesis. By inhibiting DNMT1, researchers can assess how changes in methylation patterns affect gene expression related to cancer progression and treatment resistance. Such studies are crucial for developing novel therapeutic strategies that target epigenetic modifications.

Erythropoiesis Studies

In hematological research, this compound has been employed to study erythropoiesis—the process of red blood cell formation. It has been shown to impair the growth of erythroid progenitor cells by inducing cell cycle arrest at the G0/G1 phase . This application is particularly relevant for understanding disorders such as anemia and other blood-related diseases.

Investigation of Gene Regulation

This compound facilitates the investigation into how DNMT1 regulates genes involved in erythroid differentiation. By observing the effects of this compound on gene expression profiles during erythropoiesis, researchers can gain insights into the molecular mechanisms governing blood cell development .

Case Study: Leukemia Cell Lines

A study involving leukemia cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and proliferation rates compared to control groups. Flow cytometry analyses revealed that this compound-treated cells accumulated in the G0/G1 phase, indicating effective cell cycle arrest and potential therapeutic benefits for leukemia patients .

Case Study: Erythroid Progenitor Cells

In another case study focusing on human primary CD34+ cells, this compound treatment resulted in a notable decrease in colony-forming units (CFUs) associated with erythroid progenitors. The study highlighted how DNMT1 inhibition could delay terminal differentiation while impacting overall cell growth negatively .

Summary of Findings

Application AreaKey Findings
Cancer ResearchInhibits tumor growth; induces cell cycle arrest; alters methylation patterns
HematologyImpairs erythropoiesis; affects gene regulation during blood cell formation
Epigenetic StudiesFacilitates understanding of gene expression changes related to cancer

Eigenschaften

IUPAC Name

1-[1,3-di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N3O2/c1-23(2)34-19-24(37)22-38-25(20-35-30-15-7-3-11-26(30)27-12-4-8-16-31(27)35)21-36-32-17-9-5-13-28(32)29-14-6-10-18-33(29)36/h3-18,23-25,34,37H,19-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTONWSCODZCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN4C5=CC=CC=C5C6=CC=CC=C64)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DC_517
Reactant of Route 2
Reactant of Route 2
DC_517
Reactant of Route 3
Reactant of Route 3
DC_517
Reactant of Route 4
DC_517
Reactant of Route 5
Reactant of Route 5
DC_517
Reactant of Route 6
Reactant of Route 6
DC_517

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.